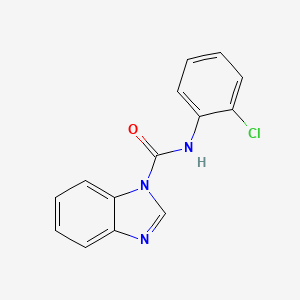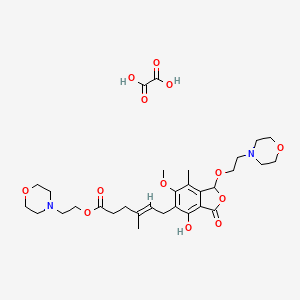
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate is a complex organic compound that features multiple functional groups, including morpholino, hydroxy, methoxy, and oxalate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate can be approached through a multi-step organic synthesis process. The key steps may include:
Formation of the isobenzofuran core: This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the morpholinoethyl groups: This can be done via nucleophilic substitution reactions.
Esterification and oxalate formation: The final steps involve esterification of the carboxylic acid group and formation of the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The methoxy and morpholino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxo group would yield a secondary alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicine, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate hydrochloride
Uniqueness
The uniqueness of (E)-2-Morpholinoethyl 6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate oxalate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C31H44N2O13 |
|---|---|
Poids moléculaire |
652.7 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate;oxalic acid |
InChI |
InChI=1S/C29H42N2O9.C2H2O4/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31;3-1(4)2(5)6/h4,29,33H,5-19H2,1-3H3;(H,3,4)(H,5,6)/b20-4+; |
Clé InChI |
TUEWZBPYUMPZQC-QHZRUGQESA-N |
SMILES isomérique |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4.C(=O)(C(=O)O)O |
SMILES canonique |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


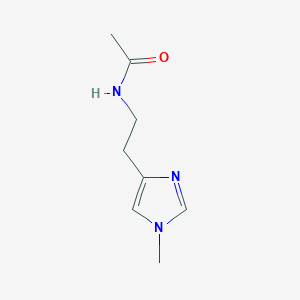
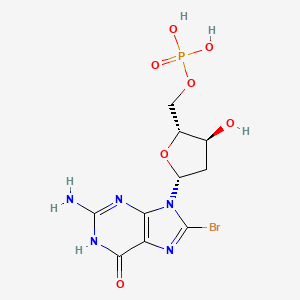
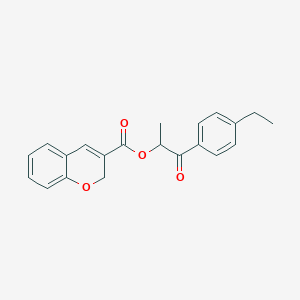
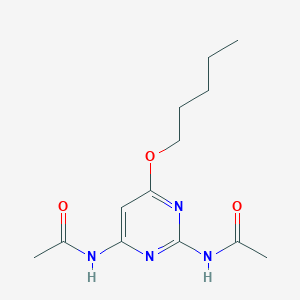
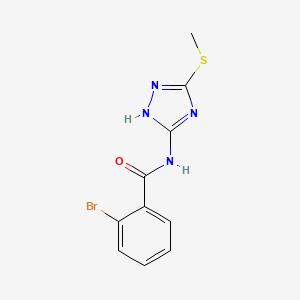

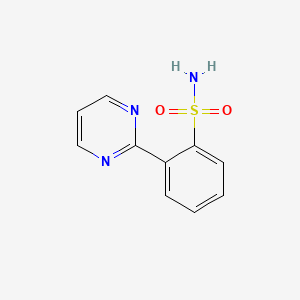
![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
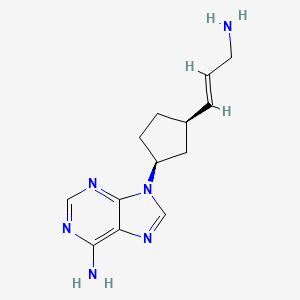
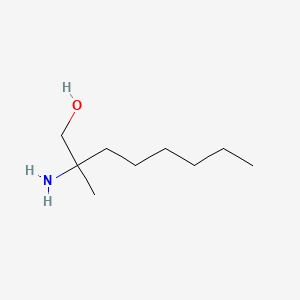
![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)
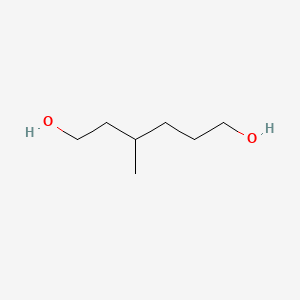
![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
